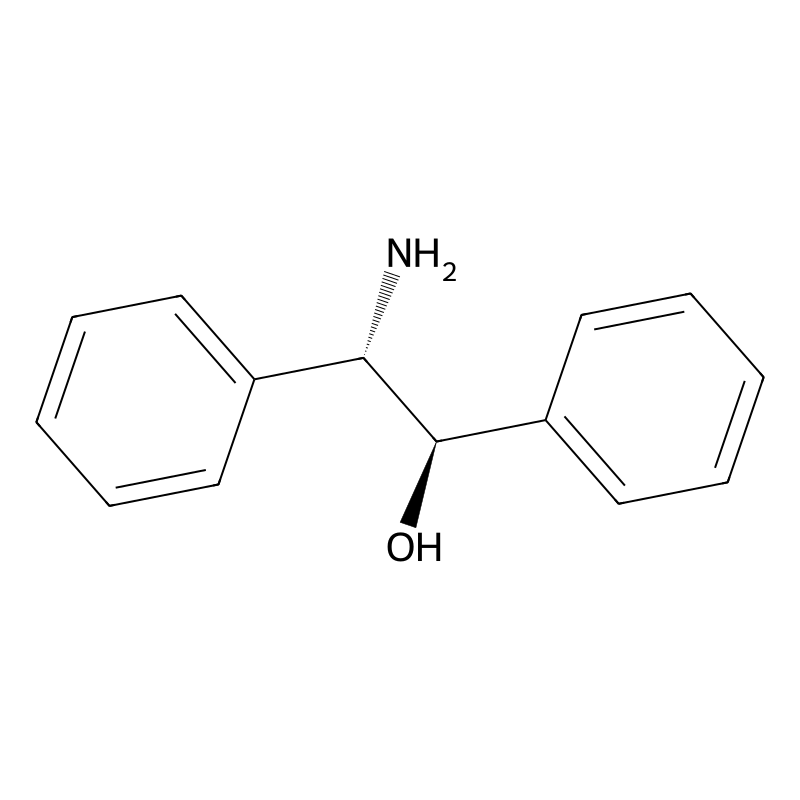(1R,2S)-2-Amino-1,2-diphenylethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Catalyst Development:
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be used as a ligand in the preparation of Vanadium(V) Schiff base complexes [1]. These complexes function as catalysts in oxidation reactions, particularly for sulfides and olefins [1]. This research suggests the potential for this molecule in developing new and efficient oxidation catalysts.
Source
[1] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Sigma-Aldrich:
Chiral Separation Techniques:
The chiral nature of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol makes it a valuable tool in separating enantiomers. Researchers can immobilize this molecule on aminated silica gel to create chiral stationary phases for High-Performance Liquid Chromatography (HPLC) [2]. This application allows for the separation of chiral molecules in a mixture based on their interaction with the stationary phase.
Source
[2] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Sigma-Aldrich:
Heterogeneous Catalysis:
Another application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol involves its use in heterogeneous catalysis. By immobilizing the molecule on the framework of α-zirconium phosphate, researchers can create layered zirconium phosphonates [3]. These materials have shown promise as catalysts in various chemical reactions.
Source
[2] (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Sigma-Aldrich:
Chiral Auxiliary in Organic Synthesis:
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol can act as a chiral auxiliary in organic synthesis. Researchers have employed it in the preparation of homopropargylic alcohols from aliphatic and aromatic aldehydes [4]. This application highlights the molecule's potential for controlling the stereochemistry of newly formed bonds in organic reactions.
Source
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral compound characterized by the presence of two phenyl groups and an amino group attached to a carbon chain. Its molecular formula is C15H17NO, and it has a molecular weight of 213.28 g/mol. This compound is notable for its chirality, which allows it to exhibit different chemical properties compared to its enantiomer, (1S,2R)-2-amino-1,2-diphenylethanol. The specific stereochemistry contributes to its utility in various
The biological activity of (1R,2S)-2-amino-1,2-diphenylethanol has been explored in various contexts. As a biochemical reagent, it has potential applications in life sciences research. Its structural properties allow it to interact with biological systems effectively, although specific studies detailing its pharmacological effects remain limited . The compound's chirality may also influence its interactions with biological targets, making it a subject of interest for further investigation.
Several methods exist for synthesizing (1R,2S)-2-amino-1,2-diphenylethanol. Common approaches include:
- Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer.
- Reduction Reactions: Starting from ketones or imines that can be reduced under controlled conditions to yield the amino alcohol.
- Chiral Auxiliary Methods: Employing other chiral compounds during synthesis to guide the formation of (1R,2S)-2-amino-1,2-diphenylethanol selectively .
The applications of (1R,2S)-2-amino-1,2-diphenylethanol are diverse and include:
- Chiral Auxiliary: Used in asymmetric synthesis to produce enantiomerically pure compounds.
- Catalyst Development: Involved in creating catalysts for organic transformations.
- Biochemical Research: Acts as a reagent in various biological experiments and studies .
Several compounds share structural similarities with (1R,2S)-2-amino-1,2-diphenylethanol. Notable examples include:
Comparison TableCompound Chirality Key Features (1R,2S)-2-Amino-1,2-diphenylethanol Chiral Chiral auxiliary for asymmetric synthesis (1S,2R)-2-Amino-1,2-diphenylethanol Chiral Enantiomer with potentially different properties Phenylalanine Achiral Amino acid with distinct biochemical roles (R)-(+)-Limonene Chiral Terpene with applications in flavor and fragrance
| Compound | Chirality | Key Features |
|---|---|---|
| (1R,2S)-2-Amino-1,2-diphenylethanol | Chiral | Chiral auxiliary for asymmetric synthesis |
| (1S,2R)-2-Amino-1,2-diphenylethanol | Chiral | Enantiomer with potentially different properties |
| Phenylalanine | Achiral | Amino acid with distinct biochemical roles |
| (R)-(+)-Limonene | Chiral | Terpene with applications in flavor and fragrance |
This comparison highlights the unique properties of (1R,2S)-2-amino-1,2-diphenylethanol as a chiral auxiliary and its potential applications in synthetic chemistry and biochemistry.
XLogP3
Appearance
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








